7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Description
7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinedione core, which is known for its biological activity and potential therapeutic properties.
Properties
IUPAC Name |
7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c1-28-20-10-13(4-7-18(20)25)16-11-21(27)24-17-8-14(9-19(26)22(16)17)12-2-5-15(23)6-3-12/h2-7,10,14,16,25H,8-9,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXHGQELLYRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinolinedione core, followed by the introduction of the fluorophenyl and hydroxy-methoxyphenyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: The fluorophenyl and hydroxy-methoxyphenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted quinolinedione compounds with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its quinolinedione core is known to exhibit various biological activities, including anti-inflammatory and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The quinolinedione core can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis. The fluorophenyl and hydroxy-methoxyphenyl groups contribute to the compound’s binding affinity and specificity for certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 7-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 7-(4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Uniqueness
The presence of the fluorophenyl group in 7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione imparts unique electronic properties, enhancing its reactivity and binding affinity. This makes it distinct from similar compounds with different substituents, such as chlorine, bromine, or methyl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
